molecular formula C10H14N2O B13800091 2-(2,6-Dimethyl-phenyl)-N-hydroxy-acetamidine

2-(2,6-Dimethyl-phenyl)-N-hydroxy-acetamidine

Cat. No.: B13800091
M. Wt: 178.23 g/mol
InChI Key: RBQUTAFQWGCCON-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-phenyl)-N-hydroxy-acetamidine is an organic compound with a unique structure that includes a phenyl ring substituted with two methyl groups and an acetamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 2,6-dimethylphenylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,6-Dimethylphenylamine} + \text{Hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-phenyl)-N-hydroxy-acetamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The phenyl ring can undergo substitution reactions, where the methyl groups or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(2,6-Dimethyl-phenyl)-N-hydroxy-acetamidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: A related compound with similar structural features but different functional groups.

    2,6-Dimethylaniline: Another similar compound with an amine group instead of the acetamidine group.

Uniqueness

2-(2,6-Dimethyl-phenyl)-N-hydroxy-acetamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)9(7)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12)

InChI Key

RBQUTAFQWGCCON-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C/C(=N\O)/N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=NO)N

Origin of Product

United States

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